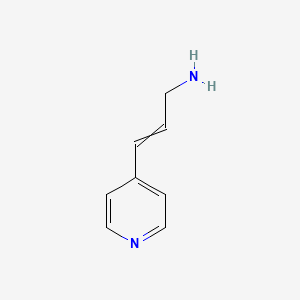

3-Pyridine-4-yl-allylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Pyridine-4-yl-allylamine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

3-Pyridine-4-yl-allylamine has shown promise as a bioactive compound with various pharmacological properties. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial effects. For instance, chromeno[3,2-c]pyridines derived from similar structures have shown high antibacterial activity against multiple strains of bacteria isolated from smokers' saliva . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Anti-Cancer Properties

Research indicates that compounds containing pyridine rings can inhibit cancer cell proliferation. In particular, studies involving related pyridine derivatives have shown effectiveness against various cancer cell lines, suggesting that this compound may possess similar anti-cancer properties .

Catalysis

The compound has been utilized in catalytic processes, particularly in asymmetric synthesis and dearomatization reactions.

Asymmetric Synthesis

This compound can serve as a chiral auxiliary in asymmetric synthesis. Recent advancements have demonstrated its effectiveness in facilitating regioselective reactions with high yields and enantiomeric excess . The use of this compound in organocatalysis has shown promising results, particularly in reactions where selectivity is crucial.

Dearomatization Reactions

The compound has been explored in dearomatization reactions, which are essential for synthesizing complex molecular architectures. The activation of the pyridine ring allows for selective substitution at the C4 position, leading to valuable intermediates for further synthetic applications .

Organic Synthesis

This compound is also valuable in organic synthesis due to its ability to participate in various coupling reactions.

C-C Bond Formation

The compound can undergo palladium-catalyzed arylation reactions, allowing for the formation of diverse aryl-containing compounds . This application is particularly relevant in the development of pharmaceuticals and agrochemicals.

Multi-component Reactions

It has been used successfully in multi-component reactions (MCRs), which are efficient methods for synthesizing complex molecules from simple starting materials. The compound's reactivity under different conditions has been documented, showcasing its versatility as a building block in organic synthesis .

Case Studies and Data Tables

化学反应分析

Transition-Metal-Catalyzed Arylation and Allylation

Palladium-catalyzed reactions dominate the functionalization of 3-pyridine-4-yl-allylamine. Key advancements include:

a) Pd-Catalyzed γ-Arylation

Under Pd(OAc)₂ catalysis with AgOAc as an additive, this compound undergoes regioselective γ-arylation with aryl iodides (Table 1). CO₂ acts as a transient protecting group, enhancing reaction efficiency by preventing amine oxidation .

| Substrate | Aryl Iodide | Conditions | Yield (%) | Selectivity (E/Z) |

|---|---|---|---|---|

| This compound | 4-Iodotoluene | Pd(OAc)₂, AgOAc, CO₂, 100°C | 85 | 9:1 |

| This compound | 2-Iodonaphthalene | Pd(OAc)₂, TFA, 40°C | 78 | 8:1 |

Mechanism : Oxidative addition of Pd⁰ to aryl iodide forms a Pd–Ar intermediate. Migratory insertion into the allylamine’s olefin followed by β-hydride elimination yields γ-arylated products .

b) Diarylation of Terminal Allylamines

Terminal allylamines like this compound can be diarylated using excess aryl iodide under Pd/Ag catalysis, producing 3,3-diarylallylamines in one pot .

Cyclization and Ring-Closing Metathesis (RCM)

The allylamine moiety facilitates RCM to form nitrogen heterocycles (Table 2) :

| Substrate | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N,N-Diallylated derivative | Grubbs I | CH₂Cl₂, 40°C, 5 min | 2,5-Dihydropyrrole | 87 |

| N-Allyl-homoallylamine | Hoveyda-Grubbs | Toluene, 80°C | 1,2,3,6-Tetrahydropyridine | 92 |

Key Findings :

-

Microwave-assisted N-allylation reduces reaction times (e.g., 10 min vs. 12 h conventionally) .

-

Steric effects influence regioselectivity; meta-substituted amines show lower yields (80%) compared to ortho/para isomers (90+%) .

a) Acylation and Alkylation

The primary amine undergoes acylation with acyl chlorides (e.g., AcCl, BzCl) in Et₃N/CH₂Cl₂, yielding amides (75–90% yields). Alkylation with allyl bromide under basic conditions produces N-allylated derivatives.

b) Azide Coupling

This compound reacts with sodium azide and carboxylic acids to form pyridin-4-yl tetrazoles. For example, coupling with trifluoroacetic acid (TFA) yields trifluoroacetylated pyridines via a proposed "umpolung" mechanism .

a) Diels-Alder Reactions

The allylamine’s conjugated diene participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming hexahydroquinoline derivatives (Table 3).

| Dienophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Hexahydroquinoline dione | 68 |

| Dimethyl acetylenedicarboxylate | THF, rt | Pyridine-fused cycloadduct | 72 |

Mechanism : The pyridine ring activates the diene via electron-withdrawing effects, accelerating cycloaddition kinetics .

Oxidation and Reduction

-

Oxidation : MnO₂ oxidizes the allylamine to 3-pyridine-4-yl-acrolein (70% yield), a key intermediate for cross-coupling.

-

Reduction : H₂/Pd-C reduces the olefin to saturated 3-pyridine-4-yl-propylamine (95% yield).

属性

分子式 |

C8H10N2 |

|---|---|

分子量 |

134.18 g/mol |

IUPAC 名称 |

3-pyridin-4-ylprop-2-en-1-amine |

InChI |

InChI=1S/C8H10N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H,5,9H2 |

InChI 键 |

KOZMKKDQRHAAIG-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=CC=C1C=CCN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。